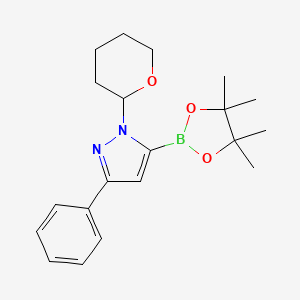

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by three key structural features:

- 3-Phenyl substituent: Enhances steric bulk and electronic conjugation.

- Tetrahydro-2H-pyran-2-yl (THP) group: A common protecting group for alcohols or amines, here stabilizing the pyrazole nitrogen .

- Pinacol boronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

This compound (CAS: 903550-26-5) is a versatile intermediate in pharmaceutical and materials science research, particularly for constructing biaryl systems. Its molecular architecture balances stability and reactivity, making it suitable for iterative coupling strategies .

Properties

IUPAC Name |

1-(oxan-2-yl)-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BN2O3/c1-19(2)20(3,4)26-21(25-19)17-14-16(15-10-6-5-7-11-15)22-23(17)18-12-8-9-13-24-18/h5-7,10-11,14,18H,8-9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOWOXIDDJFPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. The incorporation of boron into pyrazole derivatives has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that the presence of the dioxaborolane moiety can improve the compound's affinity for specific biological targets involved in cancer proliferation pathways .

CYP Inhibition

The compound acts as an inhibitor for several cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2D6. This characteristic is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs . Understanding these interactions can aid in designing safer therapeutic regimens.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions that are essential for constructing complex organic molecules .

Reagent in Chemical Reactions

The compound can be utilized as a reagent in the synthesis of other biologically active molecules. Its ability to form stable complexes with transition metals makes it an attractive candidate for catalysis in organic transformations .

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their potential use in polymer chemistry. The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. Research is ongoing to evaluate how these modifications can lead to new materials with tailored functionalities for applications in electronics and photonics .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the boronic acid and the halide precursor, leading to the formation of the desired biaryl product.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers of Boronate-Substituted Pyrazoles

The position of the boronate group on the pyrazole ring significantly impacts reactivity and applications. Key examples include:

*Estimated based on structural analysis.

Key Insight : The 5-position boronate in the target compound offers steric protection, reducing undesired side reactions compared to 4-position isomers . The 3-phenyl group further enhances stability but may limit solubility in polar solvents.

Alternative Protecting Groups in Pyrazole Boronates

Protecting groups modulate stability and deprotection conditions:

Key Insight : THP protection (target compound) balances ease of removal and compatibility with Pd-catalyzed reactions, whereas SEM groups require specialized deprotection agents .

Functional Group Variations in Pyrazole Derivatives

Substituents influence electronic properties and bioactivity:

Key Insight : The target compound’s phenyl-boronate combination is tailored for cross-coupling, while cyclopropyl or trifluoromethyl groups (e.g., ) enhance biological targeting.

Biological Activity

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1028092-65-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole core substituted with a tetrahydro-pyran ring and a dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 354.25 g/mol. Its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth : A study demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in models of neurodegenerative diseases:

- BACE1 Inhibition : Analogous compounds have shown selectivity for BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Compounds similar to this compound have demonstrated effective inhibition of amyloid-beta production .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Enzyme Inhibition : It acts by inhibiting specific enzymes that are pivotal in cancer progression and neurodegeneration.

- Cell Cycle Regulation : The compound influences the expression of proteins involved in the cell cycle, promoting apoptosis in malignant cells.

Case Studies

Several research articles have reported on the biological activity of similar pyrazole derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated potent inhibition of TTK (tension-dependent kinase) with IC50 values as low as 1.7 nM. |

| Study 2 | Found that pyrazolo[1,5-a]pyrimidines exhibited significant anticancer activity and favorable pharmacokinetic properties. |

| Study 3 | Highlighted the importance of structural modifications in enhancing antiparasitic activity while maintaining metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.